4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with ethyl, fluoro, and octahydropyrrolo[3,4-c]pyrrol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrimidine intermediate, followed by the introduction of the ethyl and fluoro substituents through electrophilic substitution reactions. The octahydropyrrolo[3,4-c]pyrrol-2-yl group can be introduced via a cycloaddition reaction, which involves the formation of a pyrrole ring fused to a pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Similar in structure but with a hydroxyl group instead of the octahydropyrrolo[3,4-c]pyrrol-2-yl group.
4-Ethyl-5-fluoro-6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine: Contains a phenylmethanesulfonyl group, adding different chemical properties.
Uniqueness
4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to the presence of the octahydropyrrolo[3,4-c]pyrrol-2-yl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C12H17FN4 |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-(6-ethyl-5-fluoropyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C12H17FN4/c1-2-10-11(13)12(16-7-15-10)17-5-8-3-14-4-9(8)6-17/h7-9,14H,2-6H2,1H3 |
InChI Key |
PVHJSOXHNJLKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CNCC3C2)F |
Origin of Product |
United States |
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